molecular formula C12H9NO3 B1295355 4-Hydroxy-4'-nitrobiphenyl CAS No. 3916-44-7

4-Hydroxy-4'-nitrobiphenyl

Cat. No.: B1295355
CAS No.: 3916-44-7
M. Wt: 215.2 g/mol
InChI Key: ZNDJDQOECGBUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

4-Hydroxy-4’-nitrobiphenyl (HNBP) is a compound that has been used as an intermediate in organic synthesis It has been used in the detection and degradation of organic pollutants , suggesting that it may interact with these substances as its primary targets.

Mode of Action

It has been shown to exhibit excellent selectivity and sensitivity towards organic pollutants . This suggests that HNBP may interact with these targets, possibly through chemical reactions, leading to their detection or degradation.

Biochemical Pathways

Its role in the detection and degradation of organic pollutants suggests that it may influence pathways related to pollutant metabolism or detoxification .

Result of Action

Its use in the detection and degradation of organic pollutants suggests that it may lead to the breakdown or removal of these substances at the molecular level .

Action Environment

The action of HNBP may be influenced by various environmental factors. For instance, its effectiveness in detecting and degrading organic pollutants may depend on the presence and concentration of these substances in the environment . Other factors, such as pH, temperature, and the presence of other chemicals, may also affect its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Hydroxy-4’-nitrobiphenyl involves the Suzuki coupling reaction. This reaction typically uses 4-bromonitrobenzene and 4-hydroxyphenylboronic acid pinacol ester as starting materials. The reaction is carried out in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst, with sodium carbonate in tetrahydrofuran (THF) and toluene as solvents. The mixture is stirred at 80°C for 5 hours under an inert atmosphere .

Industrial Production Methods

Industrial production methods for 4-Hydroxy-4’-nitrobiphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4’-nitrobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-4’-nitrobiphenyl has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Comparison

4-Hydroxy-4’-nitrobiphenyl is unique due to the specific positioning of the hydroxyl and nitro groups, which confer distinct electronic and chemical properties. Compared to its analogs, it exhibits different reactivity and interaction patterns, making it suitable for specific applications in environmental science and materials chemistry .

Properties

IUPAC Name

4-(4-nitrophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDJDQOECGBUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192400
Record name 4-Hydroxy-4'-nitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3916-44-7
Record name 4′-Nitro[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3916-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-4'-nitrobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3916-44-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-4'-nitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-4'-nitrobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4′-Methoxy-4-nitro-biphenyl (4.55 g, 19.8 mmol), prepared in the previous step, in a mixture of glacial acetic acid plus 65 mL of 48% HBr was heated at approximately 120° C. until the reaction was complete by TLC. The reaction was concentrated under reduced pressure and the residue partitioned between diethyl ether and water. The organic layer was separated, dried (Na2SO4) and the solvent removed under reduced pressure to give 4′-hydroxy-4-nitro-biphenyl.
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5.0 g (15 mmol) of 4-(4'nitrophenyl)- 2,6-di-tert-butylphenol in 50 mL of toluene was added a solution of 9.2 g (69 mmol) of aluminum chloride in 10 mL of nitromethane. This mixture was stirred at ambient temperature for 4 hours and poured into 100 mL of 1N HCl mixed with ice. The resulting aqueous mixture was extracted with two 100-mL portions of ethyl acetate. Combination, drying (MgSO4), and concentration of the organic layers resulted in crystallization of 2.3 g (69% yield) of yellow 4-(4'-nitrophenyl)phenol, which may also be named as 4'-nitro-(1,1'-biphenyl)-4-ol: 1H NMR (DMSO-d6) 6.93 (d, 2H, J=9 Hz), 7.64 (d, 2H, J=9 Hz), 7.82 (d, 2H, J=9 Hz), 8.25 (d, 2H, J=9 Hz), 9.98 (broad s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 5.0 g (15 mmol) of 4-(4'nitrophenyl)-2,6-di-tert-butylphenol in 50 mL of toluene was added a solution of 9.2 g (69 mmol) of aluminum chloride in 10 mL of nitromethane. This mixture was stirred at ambient temperature for 4 hours and poured into 100 mL of 1N HC1 mixed with ice. The resulting aqueous mixture was extracted with two 100-mL portions of ethyl acetate. Combination, drying (MgSO4), and concentration of the organic layers resulted in crystallization of 2.3 g (69% yield) of yellow 4-(4'-nitrophenyl)phenol, which may also be named as 4'-nitro-(1,1'-biphenyl)-4-ol: 1H NMR (DMSO-d6) 6.93 (d, 2H, J=9Hz), 7.64 (d, 2H, J=9Hz), 7.82 (d, 2H, J=9Hz), 8.25 (d, 2H, J=9Hz), 9.98 (broad s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

The equivalent amount of a 40% caustic soda solution is added, by drops, to a mixture of 300 g 4-benzoyloxy-4'-nitrobiphenyl (see Example 2) and 1500 ml ethanol; after addition, the mixture is heated under reflux for 30 min and then allowed to stand at room temperature overnight. Subsequently, the sodium salt is filtered off and dried. The free base, i.e. the hydroxy compound, is released by suspension of the sodium salt in water and acidification with half-concentrated hydrochloric acid The raw product is filtered off, washed neutral with water and recrystallized from ethanol (melting point: 204° C.); yield: 80%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-4'-nitrobiphenyl
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-4'-nitrobiphenyl
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-4'-nitrobiphenyl
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-4'-nitrobiphenyl
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-4'-nitrobiphenyl
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-4'-nitrobiphenyl
Customer
Q & A

Q1: Can 4-Hydroxy-4'-nitrobiphenyl be utilized for environmental remediation?

A: Yes, research indicates that cadmium(ii)-based metal-organic frameworks (MOFs) incorporating this compound's parent compound, 4,4',4''-tricarboxyltriphenylamine (H3tca), demonstrate potential in environmental remediation. Specifically, a Cd-TCAA MOF exhibited promising photocatalytic activity in the degradation of methylene blue (MB), a common organic pollutant. [] This suggests that similar MOFs could be developed for the targeted degradation of other pollutants.

Q2: How does the structure of this compound influence its ability to form non-centrosymmetric structures, and why is this significant?

A: this compound, when complexed with molecules like 4-substituted pyridine-1-oxides, can form non-centrosymmetric crystal structures. These structures arise from the interplay of various intermolecular interactions, including hydrogen bonding (O‒H···O and C‒H···O) and phenyl···phenyl interactions. [] The specific arrangement of the this compound and its complexing partner dictates the crystal packing and overall symmetry. This is significant because non-centrosymmetric materials are crucial for applications in nonlinear optics, specifically for phenomena like second harmonic generation (SHG), which is employed in laser technology and optical signal processing. []

Q3: What makes this compound suitable for liquid crystal applications?

A: this compound serves as a building block for calamitic liquid crystals. When incorporated into a molecular structure with an alkoxy chain, the resulting compounds exhibit liquid crystalline phases. [] The presence of the polar nitro group in this compound enhances intermolecular attractions, promoting the ordered arrangement characteristic of liquid crystals. [] This makes them potentially valuable in the development of displays, sensors, and other technologies reliant on the unique optical properties of liquid crystals.

Q4: How is 4-nitrobiphenyl, a related compound, biodegraded by microorganisms?

A: Microorganisms can utilize 4-nitrobiphenyl as a sole carbon source, breaking it down through a series of metabolic reactions. Gas chromatography-mass spectrometry analysis revealed intermediate metabolites like dihydroxylated derivatives, a hydroxy-oxo-hexanoic acid derivative, and 4-nitrocinnamic acid. [] This biodegradation pathway suggests that microorganisms possess enzymatic machinery capable of transforming the nitro group and cleaving the biphenyl ring structure, ultimately leading to the formation of simpler, less toxic compounds. []

Q5: How can transient absorption spectroscopy contribute to our understanding of this compound's photochemistry?

A: Transient absorption spectroscopy can be employed to investigate the excited-state dynamics of this compound, particularly in the presence of solvents like methanol. This technique can provide valuable information about the kinetics and mechanisms of proton transfer processes, which are often crucial in excited-state reactions. [] By studying these transient species and their lifetimes, researchers can gain deeper insights into the photophysical and photochemical properties of this compound, paving the way for its potential use in applications like photocatalysis or as a photosensitive material.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.